3-(Dimethylaminomethyl)-7-azaindole
Overview
Description
3-(Dimethylaminomethyl)-7-azaindole is a heterocyclic compound that features an indole core structure with a dimethylaminomethyl substituent at the 3-position and a nitrogen atom at the 7-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-azaindoles, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-azagramine may interact with multiple targets in the body.
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 7-azagramine may interact with its targets through receptor binding, leading to various biological effects.
Biochemical Pathways
It’s known that indole derivatives can affect various biological activities This suggests that 7-azagramine may influence multiple biochemical pathways, leading to a wide range of downstream effects
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that 7-azagramine may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and cellular metabolism, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminomethyl)-7-azaindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-azaindole.
Mannich Reaction: The key step involves a Mannich reaction where 7-azaindole is reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 3-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylaminomethyl)-7-azaindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-(Dimethylaminomethyl)-7-azaindole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylaminomethyl)indole: Similar structure but lacks the nitrogen atom at the 7-position.
7-Azaindole: Lacks the dimethylaminomethyl group at the 3-position.
3-(Dimethylaminomethyl)-5-azaindole: Similar structure with the nitrogen atom at the 5-position instead of the 7-position.
Uniqueness
3-(Dimethylaminomethyl)-7-azaindole is unique due to the presence of both the dimethylaminomethyl group and the nitrogen atom at the 7-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCFQLBXWLHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419386 | |
Record name | 7-azagramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-92-2 | |
Record name | 5654-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-azagramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylaminomethyl)-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for 7-azagramine?
A1: The research emphasizes a catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [, ]. This is significant because it offers a potentially more environmentally friendly and cost-effective approach compared to traditional synthetic methods that may require metal catalysts or harsh solvents.
Q2: What can you tell us about the structure of 7-azagramine based on the provided information?
A2: While the papers don't delve into detailed spectroscopic data, we know that 7-azagramine, or 3-(Dimethylaminomethyl)-7-azaindole, is a heterocyclic compound. Its structure includes an indole ring with a nitrogen atom replacing carbon at the 7-position and a dimethylaminomethyl group substituted at the 3-position. Further spectroscopic characterization, such as NMR and mass spectrometry, would be needed to confirm its structure and purity.
Q3: Are there other research areas related to 7-azaindole derivatives mentioned in the papers?
A3: One of the papers briefly mentions "7-Azaindole derivatives" as a broader topic []. This suggests that 7-azagramine, being one such derivative, might share properties or potential applications with other compounds in this class. Further research on 7-azaindole derivatives would be needed to explore their potential biological activities and applications.
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